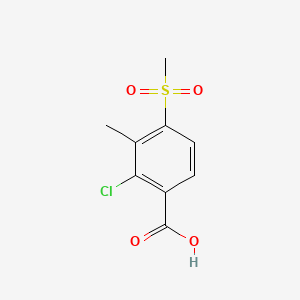

2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid

Description

Properties

IUPAC Name |

2-chloro-3-methyl-4-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4S/c1-5-7(15(2,13)14)4-3-6(8(5)10)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFGGUXLGOVPOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C(=O)O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70558068 | |

| Record name | 2-Chloro-4-(methanesulfonyl)-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106904-09-0 | |

| Record name | 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106904-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106904090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-(methanesulfonyl)-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive analysis of the physicochemical properties of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid (CAS No. 106904-09-0). It is structured to deliver not only foundational data but also the scientific rationale behind its characterization, empowering researchers to effectively utilize this compound in synthesis and development workflows.

Executive Summary

2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid is a highly functionalized aromatic carboxylic acid of significant interest in the agrochemical industry.[1] It serves as a critical synthetic intermediate for the production of complex active ingredients, most notably Tembotrione, a potent triketone herbicide.[1] Understanding its physicochemical properties is paramount for optimizing synthetic routes, ensuring purity, and predicting the behavior of its derivatives. This document details the compound's structural and chemical identity, summarizes its key physical properties, and provides validated methodologies for its empirical characterization.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all subsequent chemical and biological work. The unique arrangement of functional groups on the benzoic acid core dictates the compound's reactivity and physical characteristics.[1]

Nomenclature and Key Identifiers

| Identifier | Value |

| IUPAC Name | 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid |

| CAS Number | 106904-09-0[1][2][3][4][5] |

| Molecular Formula | C₉H₉ClO₄S[1][3][4][5] |

| Molecular Weight | 248.68 g/mol [1][3][4][5] |

| InChI Key | RRFGGUXLGOVPOP-UHFFFAOYSA-N[1][3] |

| SMILES | CC1=C(C=CC(=C1Cl)C(=O)O)S(=O)(=O)C[1] |

Structural Analysis

The molecule's architecture is defined by a benzoic acid scaffold substituted with three key functional groups:

-

Carboxylic Acid (-COOH): This group imparts acidic properties to the molecule, governing its solubility in alkaline aqueous solutions and its ability to participate in esterification reactions.[6]

-

Chlorine Atom (-Cl): As an electron-withdrawing group, the ortho-positioned chlorine atom influences the acidity of the carboxylic proton and serves as a potential site for nucleophilic aromatic substitution under specific conditions.[1][6]

-

Methylsulfonyl Group (-SO₂CH₃): This strongly polar, electron-withdrawing group significantly impacts the molecule's overall polarity, solubility, and electronic properties.[1] It enhances solubility in polar organic solvents.[1]

-

Methyl Group (-CH₃): The methyl group at the 3-position provides steric influence and electronically modifies the aromatic ring.

Core Physicochemical Properties

The following table summarizes the known and predicted physicochemical data for 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid. It is critical for researchers to note that many publicly available values are computationally predicted and require experimental verification for mission-critical applications.

| Property | Value | Data Type | Significance |

| Physical Form | Solid, White to Off-White Powder[3][7][8] | Experimental | Handling, storage, and formulation |

| Melting Point | ~192–193 °C[1] | Experimental | Indicates high purity and thermal stability |

| Boiling Point | 458.9 ± 45.0 °C at 760 mmHg[7][9] | Predicted | Defines the upper limit of thermal stability |

| Density | 1.446 ± 0.06 g/cm³[1][7][9] | Predicted | Useful for process calculations and formulation |

| pKa | 2.18 ± 0.28[7][8] | Predicted | Strong acidity; dictates ionization state at physiological pH |

| LogP | 2.83[9] | Predicted | Indicates moderate lipophilicity |

Solubility Profile

The presence of the highly polar methylsulfonyl and carboxylic acid groups suggests good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[1] Conversely, its water solubility is expected to be low in acidic conditions where the carboxylic acid is protonated (neutral form) but will increase significantly in neutral to alkaline conditions due to the formation of the carboxylate salt.

Methodologies for Physicochemical Characterization

Experimental verification of predicted properties is a cornerstone of scientific integrity.[10] The following section outlines standard, reliable protocols for characterizing the purity, acidity, and lipophilicity of novel compounds like 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid.

Caption: Workflow for the systematic characterization of a small molecule.

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

Expertise & Rationale: RP-HPLC is the gold standard for assessing the purity of small organic molecules. It separates the target compound from impurities based on differences in polarity. A sharp, symmetrical peak for the main component indicates high purity. This method is chosen for its high resolution, reproducibility, and sensitivity.

Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Instrumentation:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Detector: UV-Vis Detector set to an appropriate wavelength (e.g., 254 nm).

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

-

Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Determination of pKa by pH-Metric RP-HPLC

Expertise & Rationale: The ionization state of a molecule dramatically affects its interaction with the nonpolar C18 stationary phase.[11] The neutral, protonated form of the carboxylic acid will be retained longer (higher retention time) than the charged, deprotonated carboxylate form. By measuring the change in retention time as a function of mobile phase pH, we can pinpoint the pKa—the pH at which 50% of the molecule is ionized.[11]

Caption: Relationship between pH, ionization state, and HPLC retention time.

Methodology:

-

Mobile Phase Preparation: Prepare a series of isocratic mobile phases with a constant organic modifier concentration (e.g., 40% acetonitrile) and buffered aqueous components ranging from pH 1.5 to 4.0 in 0.25 pH unit increments.

-

Isocratic Analysis: For each pH-buffered mobile phase, inject the sample and record the retention time (t_R).

-

Calculate Retention Factor (k'): For each run, calculate k' using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Data Analysis: Plot the retention factor (k') versus the mobile phase pH. Fit the data to a sigmoidal curve. The pH value at the inflection point of the curve corresponds to the pKa of the compound.

Significance in Research and Development

The physicochemical properties of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid are not merely academic data points; they are critical parameters that guide its practical application.

-

Synthetic Chemistry: Its defined melting point serves as a preliminary purity check post-synthesis.[1] The solubility profile dictates the choice of solvents for reaction and purification (e.g., recrystallization), directly impacting yield and purity.[1][12]

-

Agrochemical Development: As a precursor to herbicides, its lipophilicity (LogP) and acidity (pKa) provide a baseline for understanding how modifications will affect the final product's ability to penetrate plant cuticles, translocate within the plant, and interact with its biological target, the HPPD enzyme.[1]

References

-

Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed. [Link]

-

2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid | C9H9ClO4S | CID 14254476 - PubChem. [Link]

-

CAS No : 106904-09-0 | Product Name : 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic Acid. [Link]

-

2-chloro-3-(Methylsulfonyl)benzoic acid | CAS#:106904-09-0 | Chemsrc. [Link]

-

2-Chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl) Benzoic Acid. [Link]

- CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)

-

Chromatographic Approaches for Physicochemical Characterization of Compounds - Open Access eBooks. [Link]

Sources

- 1. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid|CAS 106904-09-0 [benchchem.com]

- 2. 106904-09-0|2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid|BLD Pharm [bldpharm.com]

- 3. 2-CHLORO-3-METHYL-4-(METHYLSULFONYL)BENZOIC ACID [cymitquimica.com]

- 4. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid | C9H9ClO4S | CID 14254476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Buy 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid | 106904-09-0 [smolecule.com]

- 7. 2-chloro-3-(Methylsulfonyl)benzoic acid | 106904-09-0 [amp.chemicalbook.com]

- 8. 2-chloro-3-(Methylsulfonyl)benzoic acid | 106904-09-0 [chemicalbook.com]

- 9. 2-chloro-3-(Methylsulfonyl)benzoic acid | CAS#:106904-09-0 | Chemsrc [chemsrc.com]

- 10. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. openaccessebooks.com [openaccessebooks.com]

- 12. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for the preparation of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The guide delves into the strategic considerations behind the chosen synthetic route, offering detailed, step-by-step protocols for each transformation. The presented pathway is designed to be efficient and scalable, with a focus on reaction control and product purity. Each experimental stage is accompanied by a discussion of the underlying chemical principles, ensuring a deep understanding of the entire synthetic sequence.

Introduction and Strategic Overview

2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid is a highly substituted aromatic carboxylic acid. Its molecular structure, featuring a chlorine atom, a methyl group, and a methylsulfonyl group on the benzoic acid core, makes it a valuable building block in the synthesis of complex molecules, particularly in the agrochemical industry. The strategic placement of these functional groups allows for further chemical modifications, leading to the development of potent active ingredients.

The synthesis of such a multi-substituted aromatic compound requires a carefully planned sequence of reactions to ensure correct regioselectivity and high yields. The pathway detailed in this guide has been designed to address these challenges by proceeding through a series of well-established and reliable chemical transformations. The overall strategy involves the sequential construction of the desired substitution pattern on a benzene ring, culminating in the formation of the target benzoic acid.

The chosen five-step synthesis commences with the reduction of a commercially available nitrobenzene derivative, followed by the introduction of the sulfur-containing moiety via a Sandmeyer-type reaction. Subsequent Friedel-Crafts acylation and oxidation build the core structure of a key acetophenone intermediate. The final step involves a haloform reaction to convert the acetyl group into the desired carboxylic acid functionality. This approach offers a logical and efficient route to the target molecule, with each step being amenable to process optimization and scale-up.

Overall Synthesis Workflow

The following diagram illustrates the complete synthetic pathway from the starting material, 1-chloro-2-methyl-3-nitrobenzene, to the final product, 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid.

Caption: Reduction of 1-chloro-2-methyl-3-nitrobenzene to 3-chloro-2-methylaniline.

Experimental Protocol: Synthesis of 3-Chloro-2-methylaniline

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 1-Chloro-2-methyl-3-nitrobenzene | 171.58 | 100 g | 0.583 |

| Iron powder (finely divided) | 55.845 | 100 g | 1.79 |

| Concentrated Hydrochloric Acid | 36.46 | 20 g | - |

| Water | 18.02 | 200 mL | - |

| Sodium Carbonate | 105.99 | 20 g | - |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 100 g of finely divided iron, 20 g of concentrated hydrochloric acid, and 200 mL of water.

-

Heat the mixture to boiling with continuous stirring.

-

Slowly add 100 g of 1-chloro-2-methyl-3-nitrobenzene to the boiling mixture over a period of 2 hours.

-

After the addition is complete, continue to reflux the reaction mixture for an additional hour to ensure complete conversion.

-

Allow the mixture to cool to room temperature and then place it in an oil bath.

-

Add 20 g of sodium carbonate to neutralize the excess acid.

-

The product, 3-chloro-2-methylaniline, is then isolated by steam distillation. The oil bath temperature should be maintained at approximately 200°C.

-

Separate the distilled aniline from the aqueous layer using a separatory funnel.

-

The crude product can be further purified by vacuum distillation, collecting the fraction boiling at 105-110°C at 10 mmHg.

Expected Yield: Approximately 94% of the theoretical yield.

Step 2: Sandmeyer-type Reaction to Introduce the Methylthio Group

With the aniline in hand, the next step is the introduction of the methylthio group. This is achieved through a Sandmeyer-type reaction. [1]The aniline is first converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. [2]The resulting diazonium salt is then reacted with a sulfur nucleophile, such as sodium methyl mercaptide, to yield 1-chloro-2-methyl-3-(methylthio)benzene. Copper catalysis, a hallmark of the classical Sandmeyer reaction, can be employed to facilitate this transformation.

This two-part reaction is a powerful method for introducing a wide range of functional groups onto an aromatic ring, and it is particularly well-suited for the synthesis of thioethers from anilines. Precise temperature control during the diazotization step is critical to prevent the decomposition of the unstable diazonium salt.

Caption: Synthesis of 1-chloro-2-methyl-3-(methylthio)benzene via a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of 1-Chloro-2-methyl-3-(methylthio)benzene

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Chloro-2-methylaniline | 141.60 | 50 g | 0.353 |

| Concentrated Hydrochloric Acid | 36.46 | 100 mL | - |

| Sodium Nitrite | 69.00 | 25 g | 0.362 |

| Water | 18.02 | 250 mL | - |

| Sodium Methyl Mercaptide | 70.09 | 30 g | 0.428 |

| Copper(I) Chloride | 98.99 | 5 g | 0.051 |

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 50 g of 3-chloro-2-methylaniline in 100 mL of concentrated hydrochloric acid and 100 mL of water.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Prepare a solution of 25 g of sodium nitrite in 50 mL of water and add it dropwise to the aniline solution while maintaining the temperature between 0 and 5°C.

-

In a separate flask, prepare a solution of 30 g of sodium methyl mercaptide and 5 g of copper(I) chloride in 100 mL of water and cool it to 0-5°C.

-

Slowly add the cold diazonium salt solution to the sodium methyl mercaptide solution with vigorous stirring. Nitrogen gas will be evolved.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation.

Step 3: Friedel-Crafts Acylation to Form the Acetophenone

The next stage of the synthesis involves the introduction of an acetyl group onto the aromatic ring of 1-chloro-2-methyl-3-(methylthio)benzene. The Friedel-Crafts acylation is the reaction of choice for this transformation. [3][4]In this electrophilic aromatic substitution reaction, acetyl chloride is used as the acylating agent in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The Lewis acid activates the acetyl chloride by forming a complex with the chlorine atom, which generates a highly electrophilic acylium ion. The electron-rich aromatic ring then attacks the acylium ion, leading to the formation of the ketone product. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control its exothermicity.

Caption: Friedel-Crafts acylation to synthesize 2-chloro-3-methyl-4-(methylthio)acetophenone.

Experimental Protocol: Synthesis of 2-Chloro-3-methyl-4-(methylthio)acetophenone

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 1-Chloro-2-methyl-3-(methylthio)benzene | 172.68 | 40 g | 0.232 |

| Anhydrous Aluminum Chloride | 133.34 | 34 g | 0.255 |

| Acetyl Chloride | 78.50 | 20 g | 0.255 |

| Dichloromethane | 84.93 | 200 mL | - |

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, suspend 34 g of anhydrous aluminum chloride in 100 mL of dry dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add 20 g of acetyl chloride to the suspension with stirring.

-

After the addition is complete, add a solution of 40 g of 1-chloro-2-methyl-3-(methylthio)benzene in 100 mL of dry dichloromethane dropwise over 1 hour, maintaining the temperature below 5°C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 4: Oxidation of the Methylthio Group to Methylsulfonyl

The penultimate step in the synthesis is the oxidation of the methylthio group of 2-chloro-3-methyl-4-(methylthio)acetophenone to the corresponding methylsulfonyl group. This oxidation is a critical transformation as the electron-withdrawing nature of the sulfonyl group is often essential for the biological activity of the final products derived from the target benzoic acid.

A common and effective method for this oxidation is the use of hydrogen peroxide as the oxidant in the presence of a catalyst, such as sodium tungstate. [5][6]The reaction is typically carried out in a suitable solvent, and the conditions can be controlled to achieve the desired level of oxidation (sulfoxide or sulfone). For the synthesis of the target molecule, complete oxidation to the sulfone is required.

Caption: Oxidation of the methylthio group to a methylsulfonyl group.

Experimental Protocol: Synthesis of 2-Chloro-3-methyl-4-(methylsulfonyl)acetophenone

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Chloro-3-methyl-4-(methylthio)acetophenone | 214.71 | 30 g | 0.140 |

| Acetone | 58.08 | 300 mL | - |

| Sodium Tungstate Dihydrate | 329.86 | 1 g | 0.003 |

| 30% Hydrogen Peroxide | 34.01 | 40 mL | ~0.4 |

| Concentrated Sulfuric Acid | 98.08 | 2.5 g | - |

Procedure:

-

In a round-bottom flask, dissolve 30 g of 2-chloro-3-methyl-4-(methylthio)acetophenone in 300 mL of acetone.

-

Add 1 g of sodium tungstate dihydrate and 2.5 g of concentrated sulfuric acid to the solution.

-

Heat the mixture to 50°C with stirring.

-

Add 40 mL of 30% hydrogen peroxide dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at 50°C.

-

After the addition is complete, continue to stir the mixture at 50°C for an additional 2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into 500 mL of cold water.

-

The product will precipitate as a solid. Collect the solid by filtration and wash it with water.

-

The crude product can be recrystallized from a suitable solvent, such as ethanol, to yield pure 2-chloro-3-methyl-4-(methylsulfonyl)acetophenone.

Step 5: Haloform Reaction to Yield the Benzoic Acid

The final step in the synthesis is the conversion of the acetyl group of 2-chloro-3-methyl-4-(methylsulfonyl)acetophenone to a carboxylic acid. The haloform reaction is an excellent method for this transformation. [7][8]The reaction involves the treatment of a methyl ketone with a halogen in the presence of a strong base.

In this specific case, an aqueous solution of sodium hypochlorite can be used as both the halogenating agent and the base. The reaction proceeds through the exhaustive halogenation of the methyl group, followed by nucleophilic attack of hydroxide on the carbonyl carbon, leading to the cleavage of the C-C bond and the formation of a carboxylate and a haloform (in this case, chloroform). Acidification of the carboxylate then yields the final benzoic acid product. The use of a phase transfer catalyst, such as benzyltriethylammonium chloride, can enhance the reaction rate by facilitating the transfer of the hypochlorite ion into the organic phase.

Caption: Haloform reaction to produce the final benzoic acid product.

Experimental Protocol: Synthesis of 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Chloro-3-methyl-4-(methylsulfonyl)acetophenone | 246.69 | 25 g | 0.101 |

| 6% Sodium Hypochlorite Solution | - | 1 L | - |

| Benzyltriethylammonium Chloride | 227.77 | 2.3 g | 0.010 |

| 36% Hydrochloric Acid | 36.46 | As needed | - |

Procedure:

-

To a reaction flask, add 25 g of 2-chloro-3-methyl-4-(methylsulfonyl)acetophenone, 1 L of 6% sodium hypochlorite aqueous solution, and 2.3 g of benzyltriethylammonium chloride.

-

Slowly heat the mixture to 100°C and maintain this temperature for 30 minutes with stirring.

-

After the reaction is complete, cool the mixture to 30°C.

-

Carefully add 36% hydrochloric acid dropwise to acidify the solution to a pH of 1.

-

Stir the mixture and allow it to crystallize for 4 hours.

-

Collect the solid product by filtration and wash the filter cake with a 2% aqueous hydrochloric acid solution.

-

Dry the solid to obtain 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid.

Expected Yield: Approximately 97.5%.

Conclusion

This technical guide has detailed a comprehensive and efficient five-step synthesis for the preparation of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid. The presented pathway leverages a series of robust and well-understood chemical transformations, including reduction of a nitro group, a Sandmeyer-type reaction for thioether formation, Friedel-Crafts acylation, oxidation of a thioether to a sulfone, and a final haloform reaction to furnish the desired carboxylic acid.

The provided step-by-step protocols, complete with reagent quantities and reaction conditions, are designed to be a valuable resource for chemists in both academic and industrial research settings. The inclusion of mechanistic insights and strategic considerations for each step aims to provide a deeper understanding of the synthesis as a whole. By following the procedures outlined in this guide, researchers can reliably synthesize this important chemical intermediate for its use in the development of new agrochemicals and pharmaceuticals.

References

-

PrepChem. Preparation of 3-chloro-2-methylaniline. [Link]

-

Clark, J. Friedel-Crafts Acylation of Benzene. Chemguide. [Link]

- Google Patents.

-

PrepChem. Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. [Link]

-

PubChem. 3-Chloro-2-methylaniline. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Chloro-2-methyl-3-(methylthio)benzene. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Chloro-3-methyl-4-(methylthio)acetophenone. National Center for Biotechnology Information. [Link]

-

Eureka | Patsnap. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. [Link]

-

Master Organic Chemistry. Haloform Reaction of Methyl Ketones. [Link]

-

PubChem. 2-Chloro-3-methyl-4-(methylsulfonyl)acetophenone. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

PubChem. 1-Chloro-2-methyl-3-nitrobenzene. National Center for Biotechnology Information. [Link]

-

Wikipedia. Haloform reaction. [Link]

-

Chad's Prep. 22.5 Sandmeyer Reactions | Organic Chemistry. YouTube. [Link]

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. youtube.com [youtube.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. EP0798294A2 - Process for preparing haloacetophenone derivative - Google Patents [patents.google.com]

- 7. Haloform_reaction [chemeurope.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Technical Guide to 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid (CAS: 106904-09-0)

Abstract

This technical guide provides an in-depth analysis of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid, a specialized benzoic acid derivative. We will explore its core molecular structure, physicochemical properties, a validated synthetic pathway with mechanistic insights, and its primary application as a high-value synthetic intermediate. This document is intended for researchers, chemists, and professionals in the fields of agrochemical and pharmaceutical development who require a detailed understanding of this compound's characteristics and utility. Its most notable application is as a critical building block in the synthesis of Tembotrione, a potent triketone herbicide.[1]

Molecular Identity and Physicochemical Properties

Nomenclature and Structural Identifiers

The unambiguous identification of a chemical compound is foundational for reproducible research and regulatory compliance. 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid is registered under CAS Number 106904-09-0.[1][2][3][4][5][6][7] Key identifiers are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | 2-chloro-3-methyl-4-methylsulfonylbenzoic acid | PubChem[1][5] |

| CAS Number | 106904-09-0 | Benchchem, CymitQuimica[1][2] |

| Molecular Formula | C₉H₉ClO₄S | Benchchem, PubChem[1][2][3][5][7] |

| Molecular Weight | 248.68 g/mol | Benchchem, CymitQuimica[1][2][3][5] |

| InChI Key | RRFGGUXLGOVPOP-UHFFFAOYSA-N | Benchchem, CymitQuimica[1][2][5] |

| Canonical SMILES | CC1=C(C=CC(=C1Cl)C(=O)O)S(=O)(=O)C | Benchchem[1] |

Core Molecular Structure

The structure of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid is characterized by a benzoic acid core with a specific substitution pattern that dictates its chemical reactivity.[1]

-

2-Position (Chloro group): The chlorine atom is an ortho-directing deactivator. Its electron-withdrawing inductive effect increases the acidity of the carboxylic acid proton.

-

3-Position (Methyl group): The methyl group is a weak ortho-, para-directing activator due to hyperconjugation.

-

4-Position (Methylsulfonyl group): The -SO₂CH₃ group is a strong, meta-directing deactivator due to its powerful electron-withdrawing resonance and inductive effects. This group significantly influences the electrophilicity of the aromatic ring and the overall polarity of the molecule.[1]

This unique combination of electron-withdrawing (chloro, methylsulfonyl) and electron-donating (methyl) groups creates a distinct electronic environment that is crucial for its function as a synthetic intermediate.

Caption: 2D structure of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid.

Physicochemical Characteristics

Understanding the physical properties of the compound is essential for designing experimental protocols, including reaction setup and purification.

| Property | Value | Source |

| Appearance | White to off-white solid/powder | CymitQuimica, ChemicalBook[2][8] |

| Density | 1.446 ± 0.06 g/cm³ (Predicted) | Chemsrc, ChemicalBook[3][8] |

| Boiling Point | 458.9 ± 45.0 °C at 760 mmHg (Predicted) | Chemsrc, ChemicalBook[3][8] |

| Flash Point | 231.4 °C | Chemsrc[3] |

| pKa | 2.18 ± 0.28 (Predicted) | ChemicalBook[8] |

| Solubility | Soluble in polar solvents (e.g., DMSO, Methanol) | Benchchem[1] |

Synthesis and Mechanistic Rationale

Recommended Synthetic Pathway: The Haloform Reaction

A robust and high-yield method for preparing the title compound is through the haloform reaction, starting from 2-chloro-3-methyl-4-methylsulfonylacetophenone. This reaction is highly effective for converting methyl ketones adjacent to an electron-withdrawing system into the corresponding carboxylic acid.

Experimental Protocol

The following protocol is adapted from established patent literature and serves as a reliable method for laboratory-scale synthesis.

Self-Validation: The success of this protocol is validated by the formation of a precipitate upon acidification, which can be collected and purified. The final product's identity and purity should be confirmed via melting point analysis and the spectroscopic methods outlined in Section 3.

Step-by-Step Methodology:

-

Reaction Setup: To a suitable reaction flask, add 1 mole equivalent of 2-chloro-3-methyl-4-methylsulfonylacetophenone.

-

Reagent Addition: Add 10 mole equivalents of a 6% aqueous sodium hypochlorite (NaOCl) solution and 0.1 mole equivalents of a phase-transfer catalyst, such as benzyltriethylammonium chloride.

-

Causality Insight: The phase-transfer catalyst is crucial for facilitating the reaction between the organic substrate and the aqueous hypochlorite, enhancing the reaction rate and yield.

-

-

Heating: Slowly heat the mixture to 100°C and maintain this temperature for approximately 30 minutes.

-

Cooling and Acidification: After the reaction is complete, cool the mixture to 30°C. Carefully add 36% hydrochloric acid (HCl) dropwise to acidify the solution to a pH of 1.

-

Causality Insight: Acidification protonates the sodium carboxylate salt formed in situ, causing the desired water-insoluble benzoic acid derivative to precipitate.

-

-

Crystallization and Isolation: Stir the acidified mixture for 4 hours to allow for complete crystallization.

-

Filtration and Washing: Collect the solid precipitate by filtration. Wash the filter cake with a 2% aqueous HCl solution to remove any remaining inorganic salts.

-

Drying: Dry the collected white solid to obtain 2-chloro-3-methyl-4-methylsulfonylbenzoic acid. Reported yields for this method are typically high, around 97.5%.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of the title compound via haloform reaction.

Spectroscopic and Analytical Characterization

To confirm the structural integrity and purity of the synthesized compound, a combination of spectroscopic techniques is essential. While raw spectral data is proprietary to suppliers, we can predict the expected results based on the known molecular structure.[9]

Predicted Spectroscopic Data

The following table summarizes the key signals and bands expected from standard analytical methods.

| Technique | Expected Observations |

| ¹H NMR | - Carboxylic Acid (1H): A broad singlet significantly downfield (>10 ppm).- Aromatic Protons (2H): Two doublets in the aromatic region (approx. 7.5-8.5 ppm), showing coupling to each other.- Methylsulfonyl Protons (3H): A sharp singlet (approx. 3.0-3.5 ppm).- Aromatic Methyl Protons (3H): A sharp singlet (approx. 2.0-2.5 ppm). |

| ¹³C NMR | - Carbonyl Carbon: Signal around 165-170 ppm.- Aromatic Carbons: 6 distinct signals in the 120-150 ppm range.- Methylsulfonyl Carbon: Signal around 40-45 ppm.- Aromatic Methyl Carbon: Signal around 15-20 ppm. |

| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹.- C=O Stretch (Carboxylic Acid): Strong, sharp band around 1700-1725 cm⁻¹.- S=O Stretch (Sulfonyl): Two strong bands, symmetric and asymmetric, around 1150 cm⁻¹ and 1300 cm⁻¹.- C-Cl Stretch: Band in the 600-800 cm⁻¹ region. |

| Mass Spec. (EI) | - Molecular Ion (M⁺): A peak at m/z 248, with a characteristic M+2 peak at m/z 250 (approx. 1/3 the intensity) due to the ³⁷Cl isotope.- Key Fragments: Loss of -OH (m/z 231), loss of -COOH (m/z 203), and other fragments corresponding to the sulfonyl and methyl groups. |

Applications in Chemical Synthesis

Core Utility as a Building Block

2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid is primarily valued as a highly functionalized intermediate in multi-step organic synthesis.[1] Its carboxylic acid group serves as a handle for forming amide or ester linkages, while the substituted aromatic ring provides a rigid scaffold with specific electronic properties essential for biological activity in the final target molecule.

Case Study: Synthesis of Tembotrione

The most prominent application of this compound is its role as a key precursor in the industrial synthesis of Tembotrione .[1] Tembotrione is a commercial herbicide that functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in plants.[1] This enzyme is critical for plastoquinone and tocopherol biosynthesis, and its inhibition leads to the bleaching and death of susceptible weeds.[1] The structural framework provided by 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid is indispensable for achieving high herbicidal activity in the final Tembotrione molecule.[1]

Caption: Role as a key intermediate in the synthesis of the herbicide Tembotrione.

Safety and Handling

This compound is intended for research and development purposes only and is not for human or veterinary use.[1][2] Users must consult the Safety Data Sheet (SDS) provided by the supplier before handling. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed.

References

-

2-chloro-3-(Methylsulfonyl)benzoic acid | CAS#:106904-09-0 - Chemsrc. [Link]

-

2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid | C9H9ClO4S | CID 14254476 - PubChem. [Link]

-

CAS No : 106904-09-0 | Product Name : 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic Acid. [Link]

-

Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka | Patsnap. [Link]

-

Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid - PrepChem.com. [Link]

- CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google P

-

2-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 735863 - PubChem. [Link]

-

PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYL-BENZOIC ACIDS AND INTERMEDIATES - Googleapis.com. [Link]

-

A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid - Quick Company. [Link]

Sources

- 1. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid|CAS 106904-09-0 [benchchem.com]

- 2. 2-CHLORO-3-METHYL-4-(METHYLSULFONYL)BENZOIC ACID [cymitquimica.com]

- 3. 2-chloro-3-(Methylsulfonyl)benzoic acid | CAS#:106904-09-0 | Chemsrc [chemsrc.com]

- 4. 106904-09-0|2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid|BLD Pharm [bldpharm.com]

- 5. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid | C9H9ClO4S | CID 14254476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. echemi.com [echemi.com]

- 8. 2-chloro-3-(Methylsulfonyl)benzoic acid | 106904-09-0 [amp.chemicalbook.com]

- 9. 2-chloro-3-(Methylsulfonyl)benzoic acid(106904-09-0) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide on the Biological Significance of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid

Introduction: Defining the Role of a Key Synthetic Intermediate

2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid, a substituted benzoic acid derivative with the CAS number 106904-09-0, is a molecule of significant interest not primarily for its intrinsic biological activity, but as a critical structural precursor in the synthesis of potent agrochemicals.[1] This technical guide provides a comprehensive overview of the biological relevance of this compound, focusing on its pivotal role in the creation of a highly effective herbicide. While direct biological activity of the title compound is not extensively documented, its chemical architecture is fundamental to the herbicidal action of its derivatives. We will explore its chemical properties, its central role in chemical synthesis, and the ultimate biological mechanism it enables in the final active product. This guide is intended for researchers, scientists, and professionals in the fields of drug development and agrochemical research who seek a deeper understanding of how the specific structural motifs of a precursor molecule can be instrumental in achieving a desired biological effect.

Physicochemical Properties and Chemical Reactivity

The unique substitution pattern on the benzoic acid core of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid dictates its chemical reactivity and physical characteristics.[1] These properties are crucial for its function as a synthetic intermediate.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₄S | [1][2] |

| Molecular Weight | 248.68 g/mol | [1][2] |

| CAS Number | 106904-09-0 | [1][2] |

| Appearance | White solid | [3] |

| Solubility | Soluble in water and organic solvents | [3] |

The presence of a chlorine atom, a methyl group, and a methylsulfonyl group on the benzene ring influences the molecule's electronic and steric properties, making it a versatile building block in organic synthesis.[1][3] The carboxylic acid group provides a reactive handle for further chemical modifications, such as esterification and amidation, which are key steps in the synthesis of more complex molecules.[3]

Core Application: A Crucial Intermediate in Tembotrione Synthesis

The primary and most well-documented application of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid is as a key intermediate in the synthesis of the herbicide Tembotrione.[4][5] Tembotrione is a potent, post-emergence herbicide used to control a wide range of broad-leaved and grassy weeds in corn and other crops.[5][6][7][8]

The synthesis of Tembotrione from 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid involves a multi-step process. While various patented methods exist, a general synthetic pathway is outlined below.

Generalized Synthetic Workflow: From Intermediate to Active Herbicide

Caption: Generalized synthetic pathway from 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid to Tembotrione.

The Biological Activity of the End Product: Tembotrione as a Potent HPPD Inhibitor

The biological significance of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid is intrinsically linked to the potent herbicidal activity of Tembotrione. Tembotrione belongs to the triketone class of herbicides, which act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5][6]

Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

HPPD is a key enzyme in the biochemical pathway responsible for the biosynthesis of plastoquinone and tocopherols in plants. These molecules are essential for photosynthesis and for protecting the plant from oxidative damage. By inhibiting HPPD, Tembotrione disrupts this critical pathway, leading to a cascade of events that ultimately result in the death of susceptible plants.[6]

The inhibition of HPPD leads to the accumulation of its substrate, 4-hydroxyphenylpyruvate, and a depletion of the downstream products. This disruption of the carotenoid biosynthesis pathway results in the characteristic "bleaching" of the plant's leaves, as chlorophyll is no longer protected from photo-oxidation.

Caption: Mechanism of action of Tembotrione as an HPPD inhibitor.

Experimental Protocol: In Vitro HPPD Inhibition Assay

To assess the inhibitory potential of compounds like Tembotrione, an in vitro HPPD inhibition assay is a standard method. The following is a generalized protocol:

-

Enzyme Preparation: Recombinant HPPD enzyme from a plant source (e.g., Arabidopsis thaliana) is expressed and purified.

-

Assay Buffer: A suitable buffer is prepared, typically containing a buffer salt (e.g., Tris-HCl), a reducing agent (e.g., ascorbate), and ferrous ions (Fe²⁺), which are essential for HPPD activity.

-

Substrate Preparation: A stock solution of the substrate, 4-hydroxyphenylpyruvate (HPPA), is prepared.

-

Inhibitor Preparation: The test compound (e.g., Tembotrione or the precursor) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

-

Assay Procedure:

-

In a microplate, the assay buffer, purified HPPD enzyme, and varying concentrations of the inhibitor are added.

-

The mixture is pre-incubated for a specific period to allow for inhibitor-enzyme binding.

-

The reaction is initiated by the addition of the substrate, HPPA.

-

The reaction is allowed to proceed for a set time at a controlled temperature.

-

-

Detection: The activity of the HPPD enzyme is determined by measuring the consumption of a co-substrate (e.g., oxygen) using an oxygen sensor or by spectrophotometrically measuring the formation of the product, homogentisate.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is then determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.

Putative Biological Activities and Future Directions

While the primary biological relevance of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid is as a precursor, its structural class, substituted benzoic acids, is known to exhibit a wide range of biological activities.[9][10][11] For instance, various benzoic acid derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.[12][13][14]

Some sources suggest that 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid itself may possess anti-inflammatory properties, though specific studies and quantitative data are currently lacking in the public domain.[11] Further research, including in vitro and in vivo screening, would be necessary to substantiate these potential activities.

The exploration of the biological activities of synthetic intermediates like 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid could open new avenues for drug discovery and development. Understanding the structure-activity relationships of these smaller, more readily available molecules could provide valuable insights for the design of new therapeutic agents.

Conclusion

References

- Chiba, J., Iimura, S., Yoneda, Y., Watanabe, T., Muro, F., Tsubokawa, M., Iigou, Y., Satoh, A., Takayama, G., Yokoyama, M., Takashi, T., Nakayama, A., & Machinaga, N. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. Bioorganic & Medicinal Chemistry, 15(4), 1679–1693.

- Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. (2020). Archiv der Pharmazie, 354(1), e2000282.

- Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. (2016). ChemMedChem, 11(2), 175–183.

-

Buy 2-chloro-3-(Methylsulfonyl)benzoic acid. (n.d.). Retrieved from [Link]

-

2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid | C9H9ClO4S | CID 14254476. (n.d.). PubChem. Retrieved from [Link]

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu

-

The result of the reaction of various R=Different substituted Benzoic acids. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthetic process of herbicide tembotrione. (n.d.). Eureka | Patsnap. Retrieved from [Link]

-

Tembotrione | C17H16ClF3O6S | CID 11556911. (n.d.). PubChem. Retrieved from [Link]

- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

- Tembotrione (Laudiso®): new post-emergence herbicide of maize. (2010). CABI Digital Library.

- Zagonel, J., & Fernandes, E. C. (2007). Weeds control and selectivity of tembotrione herbicide in the corn culture. Revista Brasileira de Herbicidas, 6(2), 42-49.

- Waddington, M. A. (2011). Efficacy of tembotrione on grass species as influenced by herbicides and adjuvants. Southern Illinois University Carbondale.

- Mehta, S., Kumar, P., Marwaha, R. K., & Narasimhan, B. (2014).

- Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. (2021).

- 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. (2024).

- 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice. (2024). Heliyon, 10(15), e34898.

- Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. (2021).

- Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives. (2005). European Journal of Medicinal Chemistry, 40(5), 463–474.

-

Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2021). RSC Advances, 11(23), 13834–13879.

Sources

- 1. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid|CAS 106904-09-0 [benchchem.com]

- 2. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid | C9H9ClO4S | CID 14254476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 2-chloro-3-(Methylsulfonyl)benzoic acid [smolecule.com]

- 4. eureka.patsnap.com [eureka.patsnap.com]

- 5. Tembotrione | C17H16ClF3O6S | CID 11556911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Weeds control and selectivity of tembotrione herbicide in the corn culture - Weed Control Journal [weedcontroljournal.org]

- 8. opensiuc.lib.siu.edu [opensiuc.lib.siu.edu]

- 9. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid is a specialized benzoic acid derivative with significant applications in agrochemical synthesis.[1] Its primary role is as a key intermediate in the production of Tembotrione, a potent triketone herbicide.[1] The unique substitution pattern on the aromatic ring, featuring chloro, methyl, and methylsulfonyl groups, dictates its chemical reactivity and biological significance as an inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in plants.[1] Given its integral role in complex chemical syntheses, a thorough understanding of its safe handling and management is paramount for all laboratory and industrial personnel.

This guide provides a comprehensive overview of the safety and handling protocols for 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid, grounded in available safety data and the precautionary principle, to ensure a secure research and development environment.

Chemical and Physical Properties

A foundational aspect of safe handling is the awareness of the compound's physical and chemical characteristics. These properties influence its behavior under various laboratory conditions and are critical for designing appropriate experimental and storage protocols.

| Property | Value | Source |

| CAS Number | 106904-09-0 | [1][2] |

| Molecular Formula | C₉H₉ClO₄S | [1][2] |

| Molecular Weight | 248.68 g/mol | [1][2] |

| Appearance | Solid | - |

| Boiling Point (Predicted) | 458.9 ± 45.0 °C | ChemicalBook |

| Density (Predicted) | 1.446 ± 0.06 g/cm³ | ChemicalBook |

Hazard Identification and GHS Classification

The hazard classification of 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid presents a notable discrepancy in available public information. This necessitates a cautious and conservative approach to its handling.

One source provides a clear set of hazard statements based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals:

-

H315: Causes skin irritation. [3]

-

H319: Causes serious eye irritation. [3]

-

H335: May cause respiratory irritation. [3]

However, aggregated data from multiple suppliers in the PubChem database indicates that the chemical is "Not Classified" under GHS criteria.[2]

Expert Recommendation: In light of this conflicting information, and to uphold the highest safety standards, it is imperative to handle 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid as a hazardous substance, adhering to the more stringent classification. The potential for skin, eye, and respiratory irritation should be the guiding principle for all safety protocols.

For a structurally similar compound, 2-Chloro-4-(methylsulfonyl)benzoic acid, the GHS classification is consistently reported as:

This reinforces the precautionary approach of treating the target compound as a significant eye irritant.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to mitigate the risks of exposure. The following PPE is mandatory when handling 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid:

-

Eye and Face Protection: Chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are required.[4] A face shield should be worn in situations with a higher risk of splashing or dust generation.

-

Skin Protection: An appropriate lab coat should be worn. Chemically resistant gloves (e.g., nitrile) must be worn and inspected for integrity before each use. Contaminated gloves should be disposed of properly.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or aerosols.[5] If engineering controls are insufficient, a NIOSH-approved respirator appropriate for the exposure level should be used.[4]

Caption: Mandatory PPE for handling the compound.

Safe Handling and Storage

Handling Protocols

-

Engineering Controls: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to control dust and potential vapors.

-

Avoidance of Contact: Take all necessary precautions to avoid direct contact with skin and eyes, and to prevent inhalation of dust.[5][8]

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound. Do not eat, drink, or smoke in the laboratory.

-

Contaminated Clothing: Remove and wash any contaminated clothing before reuse.

Storage Protocols

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9]

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and amines.[8] The acidic nature of the carboxylic acid group suggests it will react exothermically with bases.

-

Segregation: Ensure the compound is stored separately from incompatible materials to prevent accidental reactions.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[4] |

| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4] |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][9] |

Accidental Release and Disposal

Spill Response

-

Evacuation: Evacuate non-essential personnel from the spill area.

-

Ventilation: Ensure adequate ventilation.

-

Containment: Prevent the spill from entering drains or waterways.

-

Cleanup: For a solid spill, carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust.[9] Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

-

PPE: All personnel involved in the cleanup must wear the appropriate PPE as described above.

Caption: Step-by-step spill response protocol.

Waste Disposal

Disposal of 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid and any contaminated materials must be conducted in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service.[5]

Toxicological and Ecotoxicological Information

This suggests low acute toxicity via oral and dermal routes. However, the primary concern remains its irritant properties.

Ecotoxicity (for 2-Chloro-4-(methylsulfonyl)benzoic acid)

-

Toxicity to fish: LC50 - Oncorhynchus mykiss (rainbow trout) - > 180 mg/L - 96 h[4]

-

Toxicity to daphnia and other aquatic invertebrates: EC50 - > 233 mg/L - 48 h[4]

-

Toxicity to algae: EC50 - Pseudokirchneriella subcapitata - 34 mg/L - 72 h[4]

While not highly toxic to all aquatic life, care should be taken to prevent its release into the environment.

Conclusion

2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid is a valuable synthetic intermediate that demands careful and informed handling. The existing discrepancy in its GHS classification underscores the importance of a conservative safety-first approach. By adhering to the comprehensive handling, PPE, storage, and emergency protocols outlined in this guide, researchers and scientists can mitigate the potential risks and ensure a safe working environment. The causality behind these protocols is rooted in the precautionary principle, treating the compound as an irritant to the skin, eyes, and respiratory system until definitive, universally accepted data becomes available.

References

-

Tembotrione (Ref: AE 0172747) . AERU - University of Hertfordshire. [Link]

-

2-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 735863 . PubChem. [Link]

-

Synthetic process of herbicide tembotrione . Patsnap Eureka. [Link]

-

Benzoic acid, 3-(bromomethyl)-2-chloro-4-(methylsulfonyl)-, methyl ester SDS . LookChem. [Link]

-

2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid | C9H9ClO4S | CID 14254476 . PubChem. [Link]

- Purification method of tembotrione product.

-

chemical label 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid . [Link]

-

Tembotrione Synthesis: Structure, Reagents, and Reactions . Patsnap Eureka. [Link]

-

2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid (Ref: AE-0456148) . AERU. [Link]

-

Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid . Patsnap Eureka. [Link]

-

Laboratory Chemicals, 2-Chloro-4-(methylsulfonyl)benzoic Acid, 25g, Each . CP Lab Safety. [Link]

Sources

- 1. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid|CAS 106904-09-0 [benchchem.com]

- 2. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid | C9H9ClO4S | CID 14254476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemical-label.com [chemical-label.com]

- 4. echemi.com [echemi.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 2-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 735863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Mechanistic Pathway of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid in Herbicide Action

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanistic role of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid. It is crucial to establish from the outset that this compound is not a terminal herbicide but rather a pivotal intermediate in the synthesis of potent herbicidal agents. Its primary significance lies in its function as a key building block for Tembotrione, a highly effective broad-spectrum herbicide.[1] Consequently, this guide will elucidate the mechanism of action of Tembotrione, as the ultimate biological activity derived from its precursor, 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid. The core of this mechanism is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the tyrosine catabolism pathway of plants. Inhibition of HPPD disrupts the biosynthesis of essential molecules, leading to a cascade of events culminating in plant death. This guide will provide a comprehensive overview of the biochemical pathways, the consequences of their disruption, and the experimental protocols to investigate this mechanism.

Introduction: From Intermediate to Active Herbicide

2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid is a substituted benzoic acid derivative.[2][3] While it may possess some general chemical reactivity, its significant role in the agrochemical industry is firmly established as a precursor in the multi-step synthesis of Tembotrione.[1][4] Tembotrione belongs to the triketone class of herbicides, which are renowned for their efficacy in controlling a wide array of broadleaf and grassy weeds in crops such as corn.[5][6]

The synthetic pathway to Tembotrione involves the transformation of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid, ultimately leading to the final active molecule.[4][7] Understanding this synthetic linkage is fundamental to appreciating the role of the initial intermediate in achieving the final herbicidal effect.

The Molecular Target: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The herbicidal activity of Tembotrione is a direct result of its potent inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[8][9] HPPD is a non-heme iron(II)-dependent oxygenase that plays a crucial role in the catabolism of the amino acid tyrosine in virtually all aerobic organisms.[10][11]

In plants, the HPPD-catalyzed reaction is a key step in a pathway that has both catabolic and anabolic functions. HPPD converts 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA).[10][12] This reaction is complex, involving decarboxylation, aromatic oxygenation, and substituent migration.[11]

The Critical Role of Homogentisate in Plant Metabolism

Homogentisate, the product of the HPPD reaction, is a vital precursor for the biosynthesis of two classes of essential molecules in plants:

-

Plastoquinones: These are critical components of the photosynthetic electron transport chain. They function as mobile electron carriers, linking photosystem II to the cytochrome b6f complex.

-

Tocopherols (Vitamin E): These are powerful antioxidants that protect cellular membranes from damage by reactive oxygen species (ROS), which are byproducts of photosynthesis and other metabolic processes.[13][14]

The biosynthesis of these molecules is indispensable for plant survival, particularly under conditions of high light stress.

The Mechanism of Herbicidal Action: A Cascade of Disruption

The inhibition of HPPD by Tembotrione initiates a cascade of events that ultimately leads to the death of the plant. The sequence of this mechanistic pathway is as follows:

-

HPPD Inhibition: Tembotrione binds to the active site of HPPD, preventing the conversion of HPP to HGA.[8][9] This leads to an accumulation of tyrosine and a depletion of homogentisate.[2][15]

-

Plastoquinone Depletion: The lack of HGA halts the biosynthesis of plastoquinone.[13][16] This severely impairs the photosynthetic electron transport chain, disrupting the plant's ability to produce energy through photosynthesis.

-

Inhibition of Carotenoid Biosynthesis: Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, a key enzyme in the carotenoid biosynthesis pathway. The depletion of plastoquinone indirectly inhibits the production of carotenoids.[3]

-

Photobleaching: Carotenoids play a crucial role in photoprotection by quenching excess light energy and scavenging reactive oxygen species, thus protecting chlorophyll from photo-oxidation.[9] In the absence of carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic "bleaching" or whitening of the plant tissues.[3][13]

-

Oxidative Stress: The depletion of tocopherols, also derived from HGA, compromises the plant's antioxidant defense system.[13][14] This, coupled with the photo-oxidative stress from the lack of carotenoids, leads to widespread cellular damage.

-

Plant Death: The combined effects of photosynthetic inhibition, chlorophyll destruction, and massive oxidative damage result in the cessation of growth, necrosis, and ultimately, the death of the weed.[16]

The following diagram illustrates the central role of HPPD and the consequences of its inhibition.

Caption: Mechanism of HPPD Inhibition by Tembotrione.

Experimental Validation of the Mechanism of Action

A series of in vitro and in vivo experiments can be conducted to validate the mechanism of action of HPPD-inhibiting herbicides like Tembotrione.

In Vitro HPPD Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of the HPPD enzyme.

Protocol:

-

Expression and Purification of HPPD:

-

Clone the gene for HPPD (e.g., from Arabidopsis thaliana) into an expression vector (e.g., pET vector with a His-tag).

-

Transform the vector into an E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG.

-

Lyse the cells and purify the His-tagged HPPD protein using nickel-affinity chromatography.

-

Verify the purity and concentration of the enzyme using SDS-PAGE and a Bradford assay.

-

-

Enzyme Activity Assay:

-

The activity of HPPD can be measured by monitoring the consumption of oxygen using an oxygen electrode or by spectrophotometrically measuring the formation of a colored product from a coupled reaction.

-

Prepare a reaction buffer containing a suitable pH buffer (e.g., potassium phosphate buffer, pH 7.5), ascorbic acid, and catalase.

-

Add a known concentration of purified HPPD enzyme to the buffer.

-

Add the test compound (Tembotrione) at various concentrations.

-

Initiate the reaction by adding the substrate, 4-hydroxyphenylpyruvate (HPP).

-

Measure the rate of the reaction.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

The following table summarizes typical data from such an experiment.

| Tembotrione Conc. (nM) | % HPPD Inhibition |

| 0.1 | 15.2 |

| 1 | 48.9 |

| 10 | 85.1 |

| 100 | 98.5 |

| 1000 | 99.8 |

Whole Plant Bleaching Assay

This in vivo assay assesses the herbicidal effect on whole plants.

Protocol:

-

Plant Growth:

-

Grow susceptible weed species (e.g., Amaranthus retroflexus - redroot pigweed) in pots in a greenhouse or growth chamber under controlled conditions (light, temperature, humidity).

-

-

Herbicide Application:

-

Prepare a series of dilutions of the herbicide formulation in water with an appropriate surfactant.

-

Apply the herbicide solutions to the plants at the 2-4 leaf stage using a laboratory track sprayer to ensure uniform application.

-

Include a control group of plants sprayed only with water and surfactant.

-

-

Evaluation:

-

Visually assess the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

-

Score the level of bleaching (chlorosis) and necrosis on a scale of 0 (no effect) to 100 (complete plant death).

-

Determine the GR50 value (the dose required to cause a 50% reduction in plant growth or biomass).

-

The workflow for these validation experiments is depicted below.

Caption: Experimental workflow for validating HPPD inhibition.

Conclusion

While 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid does not possess a direct, potent herbicidal mechanism of action itself, it is an indispensable component in the chemical synthesis of the powerful HPPD inhibitor, Tembotrione. The true "mechanism of action" associated with this intermediate is realized through the final product. Tembotrione acts by disrupting the tyrosine catabolism pathway at the HPPD enzyme, leading to a fatal cascade of photosynthetic inhibition, carotenoid depletion, and oxidative stress in susceptible plants. This in-depth understanding of the entire pathway, from the synthetic intermediate to the molecular target and its physiological consequences, is crucial for the development of new herbicides and for managing the evolution of herbicide resistance in weed populations.

References

-

PubChem. (n.d.). Tembotrione. National Center for Biotechnology Information. Retrieved from [Link]

-

Patsnap. (2025, March 28). Tembotrione Synthesis: Structure, Reagents, and Reactions. Patsnap Eureka. Retrieved from [Link]

-

Yozzo, K. (2020, September 18). HPPD Inhibiting Herbicides: State of the Science. Regulations.gov. Retrieved from [Link]

- Koval'chuk, N. M. (2015). Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans. Modern problems of toxicology, food and chemical safety, (3-4), 5-13.

-

CABI. (n.d.). Tembotrione (Laudiso®): new post-emergence herbicide of maize. CABI Digital Library. Retrieved from [Link]

-

Wikipedia. (2023, November 29). 4-Hydroxyphenylpyruvate dioxygenase inhibitor. Retrieved from [Link]

-

Chemical Warehouse. (n.d.). Tembotrione. Retrieved from [Link]

- Van Almsick, A. (2009). New HPPD-Inhibitors - A Proven Mode of Action as a New Hope to Solve Current Weed Problems. Journal of Plant Diseases and Protection, 21(Special Issue), 481-486.

-

Ingenta Connect. (2009, February 1). New HPPD-Inhibitors – A Proven Mode of Action as a New Hope.... Retrieved from [Link]

-

Aowei Fertilizer. (2025, October 10). Different Formulations of Tembotrione Herbicide. Retrieved from [Link]

-

AERU. (n.d.). Tembotrione (Ref: AE 0172747). University of Hertfordshire. Retrieved from [Link]

-

Patsnap. (n.d.). Synthetic process of herbicide tembotrione. Patsnap Eureka. Retrieved from [Link]

-

Wikipedia. (2023, April 14). 4-Hydroxyphenylpyruvate dioxygenase. Retrieved from [Link]

- Moran, G. R. (2005). 4-Hydroxyphenylpyruvate dioxygenase. Archives of Biochemistry and Biophysics, 433(1), 117-128.

- Johnson-Winters, K., Purpero, V. M., & Moran, G. R. (2011). Evidence for the mechanism of hydroxylation by 4-hydroxyphenylpyruvate dioxygenase and hydroxymandelate synthase from intermediate partitioning in active site variants. Biochemistry, 50(35), 7559–7569.

- Fumanal, M., et al. (2008). 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME. Journal of Biological Chemistry, 283(48), 33264-33272.

-

UniProt. (n.d.). hppD - 4-hydroxyphenylpyruvate dioxygenase. Retrieved from [Link]

- Google Patents. (n.d.). CN111440099B - Purification method of tembotrione product.

- Muñoz, R., et al. (2012). Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. Applied Microbiology and Biotechnology, 94(2), 431-439.

-

Patsnap. (n.d.). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. Patsnap Eureka. Retrieved from [Link]

-

ResearchGate. (n.d.). The screening workflow that was applied to discern novel HPPD inhibitors. Retrieved from [Link]

- Yang, J., et al. (2020). Based on the Virtual Screening of Multiple Pharmacophores, Docking and Molecular Dynamics Simulation Approaches toward the Discovery of Novel HPPD Inhibitors. International Journal of Molecular Sciences, 21(18), 6835.

-

ResearchGate. (n.d.). Computational protocol of discovering new HPPD inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. eureka.patsnap.com [eureka.patsnap.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]